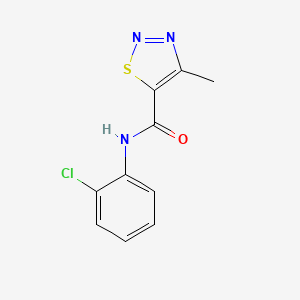

(E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

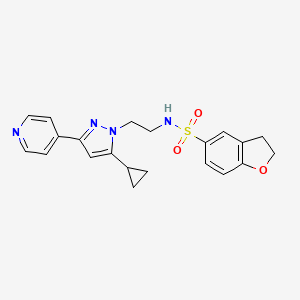

The compound is an organic molecule with multiple functional groups, including a nitro group (-NO2), a cyano group (-CN), and an amide group (-CONH2). It also contains a chloro group (-Cl) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the phenyl ring. The presence of the nitro, cyano, and amide groups could potentially influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without specific data, it’s difficult to provide detailed information on the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación

Photophysical Properties

Research on chalcone derivatives, similar in structure to the specified compound, has shown that these compounds exhibit significant solvatochromic effects due to intramolecular charge transfer interactions. These effects indicate a large difference in dipole moment between the ground and excited states, suggesting that such compounds are more stabilized in the singlet excited state. This property makes them of interest for applications in fluorescence-based sensors and molecular electronics (Kumari et al., 2017).

Synthesis and Photoluminescence

The synthesis and study of π-extended fluorene derivatives containing nitro groups have demonstrated high fluorescence quantum yields, indicating their potential as fluorescent solvatochromic dyes. Such compounds, with their unique on-off emission behavior influenced by solvents, could be applied in the development of optical materials and sensors (Kotaka, Konishi, & Mizuno, 2010).

Reaction Mechanisms and Product Synthesis

The reaction of similar nitrile and non-nitrile pyridine products has led to the synthesis of various compounds, demonstrating the versatility of these chemical structures in producing a range of chemical entities. This kind of research underpins the development of new synthetic routes and the creation of novel molecules for pharmaceuticals, agrochemicals, and materials science (O'callaghan et al., 1999).

Application in Materials Science

Studies involving the base-induced transformation of compounds containing the 2-chloro-5-nitrophenyl group have explored the synthesis of indolium-2-thiolates, showcasing innovative pathways to create nonaromatic structures. Such research highlights the utility of these compounds in synthesizing materials with potential electronic or photonic applications (Androsov, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-8(2)16-13(18)10(7-15)5-9-6-11(17(19)20)3-4-12(9)14/h3-6,8H,1-2H3,(H,16,18)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMFJOKAEKNMGU-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2658691.png)

![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2658694.png)

![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)

![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)

![N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2658703.png)

![N-(3-chloro-4-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2658707.png)